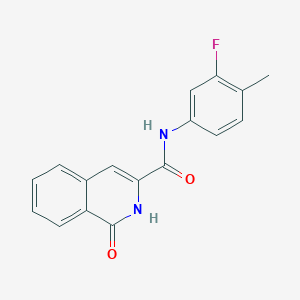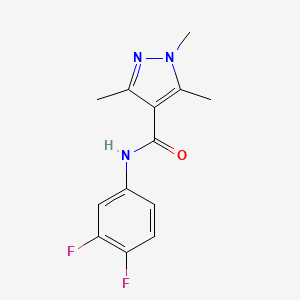
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known to interact with a specific protein target, which plays a key role in the regulation of cell growth and division. In
Wirkmechanismus
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide inhibits the activity of a specific protein target called MDM2, which is known to regulate the activity of a tumor suppressor protein called p53. In normal cells, p53 plays a key role in preventing the development of cancer by inducing cell cycle arrest and apoptosis in response to DNA damage. However, in cancer cells, MDM2 binds to p53 and inhibits its activity, leading to uncontrolled cell growth and division. N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide binds to MDM2 and prevents its interaction with p53, leading to the activation of p53 and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. Additionally, N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, leading to increased efficacy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide also has some limitations for lab experiments. It is not readily available in the market, and its synthesis requires specialized equipment and expertise. Additionally, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential use in clinical settings.
Zukünftige Richtungen
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several potential future directions for research. One direction is to study its efficacy in combination with other chemotherapy drugs, which may lead to increased efficacy in cancer treatment. Another direction is to study its potential use in other types of cancer, such as pancreatic cancer and melanoma. Additionally, more research is needed to determine its efficacy in vivo and its potential use in clinical settings.
Synthesemethoden
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide is synthesized through a multi-step process, which involves the reaction of various chemical reagents. The first step involves the synthesis of 3,4-difluorophenylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide. The synthesis of this compound requires specialized equipment and expertise, and it is not readily available in the market.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It is known to inhibit the activity of a specific protein target, which is overexpressed in certain types of cancer cells. This protein target plays a key role in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells. N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to be effective against several types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-7-12(8(2)18(3)17-7)13(19)16-9-4-5-10(14)11(15)6-9/h4-6H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLVUZCTABDYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)
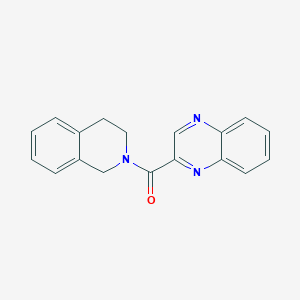
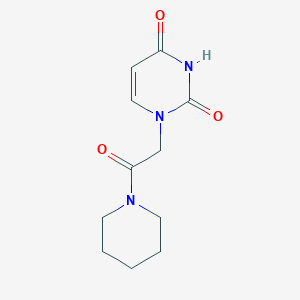
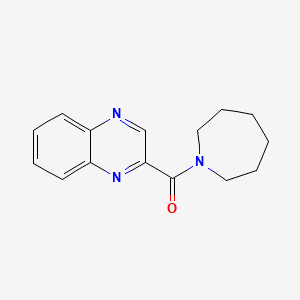
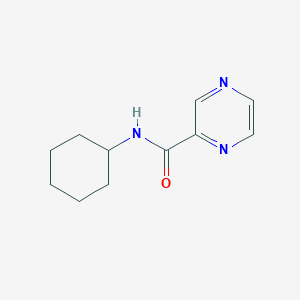
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)
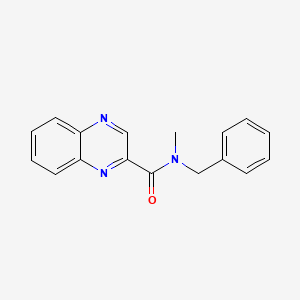
![Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)
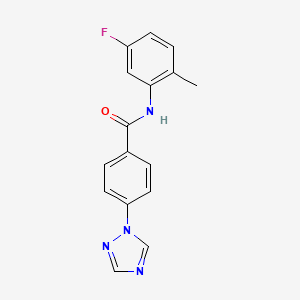
![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)
